molecular formula C15H20N2O2 B2538847 N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)-2-butenamide CAS No. 337921-21-8

N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)-2-butenamide

Cat. No.: B2538847
CAS No.: 337921-21-8
M. Wt: 260.337
InChI Key: HKWSQDGCDBHCBD-VAWYXSNFSA-N
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Description

N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)-2-butenamide is an organic compound that features a methoxyphenyl group, a pyrrolidinyl group, and a butenamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)-2-butenamide typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine and an appropriate amide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and scalable. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)-2-butenamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the butenamide structure can be reduced to form a saturated amide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for the reduction of the double bond.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)-2-butenamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)-2-butenamide involves its interaction with specific molecular targets in biological systems. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(1-pyrrolidinyl)acetamide
  • 2-(4-methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide
  • N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)propanamide

Uniqueness

N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)-2-butenamide is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a pyrrolidinyl group with a butenamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-(4-methoxyphenyl)-3-pyrrolidin-1-ylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-12(17-9-3-4-10-17)11-15(18)16-13-5-7-14(19-2)8-6-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWSQDGCDBHCBD-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)OC)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=C(C=C1)OC)/N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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